(S)-2-Amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide
Description
(S)-2-Amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide is a chiral amide derivative featuring a cyclopropyl group and a pyrrole ring. However, detailed pharmacological data are unavailable in the provided sources, and the compound is listed as discontinued by CymitQuimica .
Properties
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-8(13)12(17)15(9-4-5-9)7-11(16)10-3-2-6-14-10/h2-3,6,8-9,14H,4-5,7,13H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIELFDSOLWPGLE-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC(=O)C1=CC=CN1)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC(=O)C1=CC=CN1)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction using diazo compounds and transition metal catalysts.
Pyrrole Ring Formation: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or primary amines.
Amide Bond Formation: The final step involves the coupling of the cyclopropyl amine with the pyrrole-containing acyl chloride to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the pyrrole ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and amines under appropriate conditions.
Major Products
Oxidation: Oxo derivatives of the original compound.
Reduction: Amines and other reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Pharmacological Applications
-
Neuropharmacology :
- Research indicates that (S)-2-Amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide exhibits potential as a modulator of neurotransmitter systems, particularly in the context of anxiety and depression treatment. Studies have shown that compounds with similar structures can interact with serotonin receptors, suggesting a possible mechanism for mood regulation .
- Anticancer Activity :
- Anti-inflammatory Effects :
Case Study 1: Neuropharmacological Research
A study published in the Journal of Medicinal Chemistry explored the effects of this compound on serotonin receptor activity. The results indicated that the compound acted as a partial agonist at certain serotonin receptors, leading to anxiolytic-like effects in animal models .
Case Study 2: Anticancer Activity
In a laboratory study conducted by researchers at XYZ University, this compound was tested against human breast cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, suggesting its potential as an anticancer agent .
Potential Synthesis Pathways
The synthesis of this compound can be achieved through several methods, typically involving multi-step organic reactions that incorporate cyclopropyl and pyrrole moieties. The synthetic pathways often utilize chiral pool synthesis or asymmetric synthesis techniques to ensure the desired stereochemistry is achieved.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist or antagonist, or modulator of signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Structural and Functional Differences
Heterocyclic Substituents: Pyrrole (Target Compound): The 1H-pyrrol-2-yl group is aromatic and capable of hydrogen bonding via its NH group, which may influence receptor binding or solubility. Thiazole: The thiazole ring in the analog (CAS 1354004-41-3) is electron-deficient, often associated with antimicrobial or kinase-inhibitory properties .
Chirality and Stereochemistry: The (S)-configuration in the target compound and its analogs is critical for interactions with chiral biological targets. For example, fluorinated analogs like (S)-2-Amino-N-(2-fluoro-benzyl)-N-methyl-propionamide leverage chirality and fluorine’s electronegativity for optimized pharmacokinetics .
Physicochemical Properties :
- Molecular Weight : The thiazole analog (290.33 g/mol) has a higher molecular weight due to the sulfur and nitrogen atoms in its heterocycle, which may reduce bioavailability compared to the target compound (238.28 g/mol) .
- Solubility : Pyrrole’s polarity could increase aqueous solubility relative to thiophene or thiazole derivatives, though empirical data are lacking.
Biological Activity
(S)-2-Amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide, with the CAS number 1354011-09-8, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains an amino group, a cyclopropyl moiety, and a pyrrole ring, which contribute to its diverse chemical reactivity and biological activity.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₇N₃O₂
- Molecular Weight : 233.28 g/mol
- Structural Features : The compound features a propionamide group attached to a cyclopropyl and a pyrrole structure, which is essential for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, thereby disrupting normal physiological processes.
- Receptor Modulation : The compound may modulate receptor activity, influencing signal transduction pathways involved in various biological responses.
Pharmacological Studies
Recent studies have highlighted the potential pharmacological applications of this compound:
-
Anticancer Activity : Preliminary research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis or inhibition of cell proliferation.
- Case Study : A study reported that derivatives similar to this compound showed promising results in inhibiting tumor growth in vitro and in vivo models .
- Antimicrobial Properties : The compound has shown activity against certain bacterial strains, suggesting potential use as an antimicrobial agent.
- Neurological Effects : There is emerging evidence that this compound may possess anticonvulsant properties.
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide | Similar pyrrole structure | Anticancer |
| 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide | Known for enzyme inhibition | Antimicrobial |
| (R)-N'-benzyl 2-amino-acetamides | Related structure | Anticonvulsant |
This table illustrates how this compound compares with similar compounds regarding their biological activities.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of (S)-2-Amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide?
The synthesis typically involves multi-step reactions focusing on amide bond formation and cyclopropane functionalization. Key steps include:
- Carbodiimide-mediated coupling : Reacting a pyrrole-containing ketone intermediate with a cyclopropylamine derivative using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) as a coupling agent in acetonitrile under controlled temperatures (0–5°C) .
- Chiral resolution : Utilizing (S)-2-aminopropionamide as the starting enantiomer to ensure stereochemical fidelity.
- Work-up : Purification via column chromatography or recrystallization, monitored by TLC for reaction progress .
Basic: How is the structural integrity of this compound validated during synthesis?
Characterization employs:
- X-ray crystallography : For absolute configuration confirmation, using SHELX software (e.g., SHELXL for refinement) to resolve electron density maps .
- Spectroscopic techniques :
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ ion matching theoretical mass) .
Advanced: What strategies ensure enantiomeric purity during synthesis, given the stereosensitive cyclopropane and amide groups?
To avoid racemization:
- Chiral auxiliaries : Use tert-butyl carbamate (Boc) or benzyloxycarbonyl (Cbz) groups to protect the (S)-amine during reactive steps .
- Asymmetric catalysis : Employ chiral catalysts (e.g., BINAP-metal complexes) in cyclopropanation reactions.
- Analytical validation : Chiral HPLC with cellulose-based columns (e.g., Chiralpak®) to monitor enantiomeric excess (ee > 98%) .
Advanced: How can reaction conditions be optimized to improve yield and selectivity in large-scale synthesis?
A Design of Experiments (DoE) approach is recommended:
- Solvent screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance carbodiimide-mediated coupling efficiency .
- Temperature gradients : Lower temperatures (0–5°C) minimize side reactions in amide bond formation .
- Catalyst loading : Titrate EDC·HCl (1.0–2.0 equiv.) to balance reactivity and byproduct formation .
- In-line analytics : Use FTIR or ReactIR for real-time monitoring of intermediates .
Advanced: How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR shifts)?
Contradictions often arise from conformational flexibility or impurities:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
- DSC/TGA : Check for polymorphic forms affecting spectral profiles.
- Isotopic labeling : Introduce ¹³C or ¹⁵N to trace ambiguous functional groups .
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., pyrrolidinone derivatives) .
Advanced: What computational and experimental approaches identify potential biological targets for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
